molecular formula C20H20FNO B12552119 3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol CAS No. 145797-78-0

3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol

Cat. No.: B12552119
CAS No.: 145797-78-0
M. Wt: 309.4 g/mol
InChI Key: FNSTUFINXQEHGA-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol is a complex organic compound that features a fluorophenyl group, an indole core, and a propenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Core: Starting with a suitable precursor such as 4-fluoroaniline, the indole core can be synthesized through a Fischer indole synthesis.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via Friedel-Crafts alkylation.

    Attachment of the Propenol Side Chain: The final step involves the addition of the propenol side chain through a Wittig reaction or similar olefination process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the propenol side chain can be reduced to form a saturated alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]propan-2-one.

    Reduction: Formation of 3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its indole core.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the propenol side chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.

    1-Boc-4-AP: Contains a fluorophenyl group and is used in the synthesis of fentanyl derivatives.

Uniqueness

3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol is unique due to its combination of an indole core, a fluorophenyl group, and a propenol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-12,14,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSTUFINXQEHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CCO)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70706820
Record name 3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145797-78-0
Record name 3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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